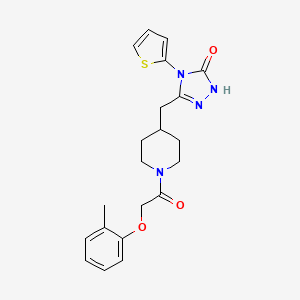

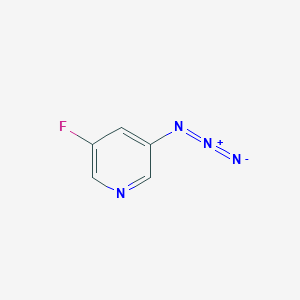

![molecular formula C22H21N5O2 B2395644 N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbenzamide CAS No. 899945-40-5](/img/structure/B2395644.png)

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbenzamide” is a chemical compound with the molecular formula C16H17N5O2 . It is a nitrogen-containing heterocyclic compound .

Synthesis Analysis

The synthesis of compounds related to “N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbenzamide” has been reported in the literature. For example, new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group have been synthesized under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbenzamide” include a molecular weight of 426.9 g/mol, XLogP3-AA of 2.7, hydrogen bond donor count of 1, hydrogen bond acceptor count of 6, rotatable bond count of 3, exact mass of 426.1207162 g/mol, monoisotopic mass of 426.1207162 g/mol, topological polar surface area of 106 Ų, and heavy atom count of 30 .

Aplicaciones Científicas De Investigación

Cancer Treatment (CDK2 Inhibition)

Another study explored the use of pyrazolo[3,4-d]pyrimidine derivatives for cancer treatment. Compounds 14, 13, and 15 showed significant inhibitory activity against CDK2, a promising target for cancer therapy . Notably, compound 14 exhibited an IC50 value of 0.057 μM.

Valorization of Petrochemical Wastewater

While not directly related to the compound, it’s interesting to note that petrochemical wastewater can be valorized. Researchers have investigated the recovery of 1-octadecanolamine (OA) from wastewater, which plays a protective role in ensuring the thermal stability of polypropylene (PP) matrices .

Direcciones Futuras

Future research could focus on further exploring the synthesis, properties, and potential applications of “N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbenzamide” and related compounds. For instance, the optimization of reaction conditions for the synthesis of related compounds could be investigated .

Mecanismo De Acción

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation. Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Mode of Action

The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved by the compound binding to the active site of CDK2, preventing it from interacting with its natural substrates . This interaction results in the disruption of the cell cycle, particularly at the G1/S and G2/M checkpoints, leading to cell cycle arrest .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 is essential for the transition from the G1 phase to the S phase and from the G2 phase to the M phase of the cell cycle. By inhibiting CDK2, the compound prevents the progression of the cell cycle, leading to cell cycle arrest . This arrest can lead to apoptosis, or programmed cell death, particularly in cancer cells .

Result of Action

The result of the compound’s action is significant inhibition of cell proliferation. The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48–90 nM . These results indicate that the compound has potent anti-proliferative effects.

Propiedades

IUPAC Name |

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O2/c1-22(2,3)27-19-18(13-24-27)21(29)26(14-23-19)25-20(28)17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-14H,1-3H3,(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJPTQYGJJJZGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B2395561.png)

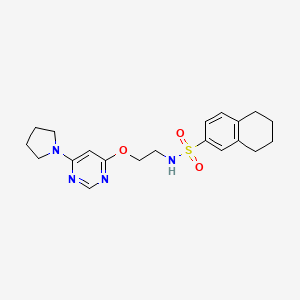

![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylethanesulfonamide](/img/structure/B2395563.png)

![3,3-Dimethyl-4-[1-[5-methyl-2-(1-methylpyrazol-4-yl)-1,3-oxazole-4-carbonyl]piperidin-4-yl]azetidin-2-one](/img/structure/B2395565.png)

![Benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate](/img/no-structure.png)

![N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2395570.png)

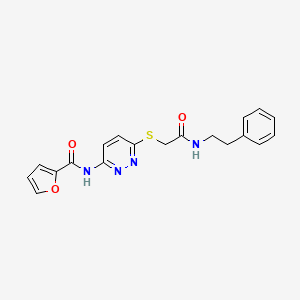

![ethyl 2-(2-((1-ethyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2395571.png)

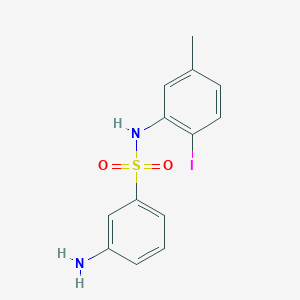

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-chlorobutanamide](/img/structure/B2395573.png)

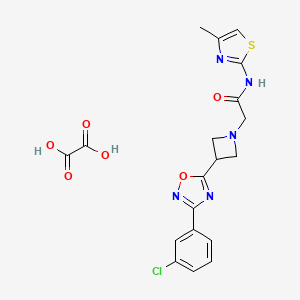

![7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2395574.png)